N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a heterocyclic compound featuring:
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN6O4/c21-13-2-4-14(5-3-13)27-19-18(24-25-27)20(29)26(10-23-19)9-17(28)22-8-12-1-6-15-16(7-12)31-11-30-15/h1-7,10H,8-9,11H2,(H,22,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZCKOQDYMJOMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC=C(C=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes current research findings on its biological activity, supported by data tables and case studies.
Chemical Structure
The compound features a complex structure that includes:
- A benzo[d][1,3]dioxole moiety.
- A triazolopyrimidine backbone.
- An acetamide functional group.
Anticancer Activity
Recent studies have indicated that derivatives of benzodioxole compounds exhibit significant anticancer properties. For instance, a related compound showed potent cytotoxicity against the Hep3B liver cancer cell line. The compound reduced the secretion of alpha-fetoprotein (α-FP), a tumor marker, indicating reduced tumorigenicity. Specifically, the α-FP levels decreased from 2519.17 ng/ml in untreated cells to 1625.8 ng/ml with treatment .
Table 1: Anticancer Activity of Related Benzodioxole Compounds
| Compound | Cell Line | α-FP Levels (ng/ml) | Cell Cycle Arrest (G2-M Phase %) |
|---|---|---|---|
| 2a | Hep3B | 1625.8 | 8.07 |
| Doxorubicin | Hep3B | 2519.17 | 7.4 |
The results suggest that this compound may similarly induce cell cycle arrest and exhibit cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Research on similar benzodioxole derivatives has shown varying degrees of antimicrobial activity against bacterial pathogens. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have demonstrated significant inhibition of microbial growth .
Case Studies
A study examining the biological activity of benzodioxole derivatives highlighted their ability to inhibit cancer cell proliferation and reduce inflammatory cytokine release in vitro. The compounds were evaluated for their cytotoxicity against several cancer cell lines, revealing promising results for specific derivatives in inducing apoptosis and inhibiting cell growth .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Induction of apoptosis : The ability to trigger programmed cell death is a critical mechanism for anticancer agents.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 4-bromophenyl group distinguishes the target compound from analogues with different aryl substituents. Key comparisons include:
| Compound Name | Substituent at Position 3 | Key Properties | Biological Activity |
|---|---|---|---|
| Target Compound | 4-Bromophenyl | High electronegativity, potential halogen bonding | Anticancer, antimicrobial (inferred) |
| Analogue 1 () | 3,4-Dimethoxyphenyl | Electron-donating groups enhance solubility | Modulated neurotransmitter release (A1 receptor interaction) |
| Analogue 2 () | 3-Fluorophenyl | Enhanced lipophilicity, metabolic stability | Anticancer, antimicrobial |
| Analogue 3 () | 4-Chlorobenzyl | Increased steric bulk | Broad-spectrum antimicrobial, anti-inflammatory |
Impact of Substituents :
- Halogens (Br, Cl, F) : Improve target binding via halogen bonds but may reduce solubility.
- Methoxy groups : Enhance solubility but reduce membrane permeability.
Core Heterocycle Modifications
Variations in the triazolopyrimidine core or adjacent functional groups alter pharmacological profiles:
Key Observations :
- Acetamide vs.
- Pyridazine vs. Pyrimidine : Alters ring strain and hydrogen-bonding capacity, influencing selectivity .
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing this compound?
The synthesis involves multi-step reactions, typically starting with functionalization of the triazolopyrimidine core. A general pathway includes:
Core Formation : Cyclocondensation of substituted pyrimidine precursors with azides to form the triazolopyrimidine scaffold .
Bromophenyl Introduction : Coupling the 4-bromophenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling .
Acetamide Linkage : Reaction of the triazolopyrimidine intermediate with benzo[d][1,3]dioxol-5-ylmethylamine using carbodiimide-based coupling agents (e.g., EDCI) in anhydrous DMF .
Purification : Column chromatography or recrystallization, monitored via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
Q. Key Conditions :
- Solvents : DMF, chloroform, or ethanol under inert atmosphere.
- Catalysts : Triethylamine for deprotonation, palladium catalysts for cross-coupling .
- Temperature : 60–100°C for cyclization steps, room temperature for coupling reactions .
Q. Which analytical techniques are critical for characterizing this compound?
Standard characterization includes:
- NMR Spectroscopy :
- ¹H/¹³C NMR to confirm substituent integration (e.g., bromophenyl protons at δ 7.3–7.8 ppm, triazole protons at δ 8.1–8.5 ppm) .
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the benzo[d][1,3]dioxole region .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ~550–560 Da) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C in dioxole) .
Advanced Research Questions
Q. How can computational methods optimize synthesis and predict reactivity?
Modern approaches integrate:
- Quantum Chemical Calculations : Density Functional Theory (DFT) to model transition states for triazole formation and predict regioselectivity .
- Reaction Path Search : Algorithms like GRRM to identify low-energy pathways for key steps (e.g., bromophenyl coupling) .
- Machine Learning : Training models on analogous triazolopyrimidine syntheses to predict optimal solvent/catalyst combinations .
Q. Example Workflow :
Simulate intermediate stability using Gaussian09 at B3LYP/6-31G* level.
Validate predictions with microfluidic screening of reaction parameters .
Q. What strategies are used to analyze biological target interactions?
Molecular Docking : AutoDock Vina to screen against kinases or GPCRs, leveraging the triazolopyrimidine core’s affinity for ATP-binding pockets .
SPR/BLI Assays : Surface plasmon resonance or bio-layer interferometry to quantify binding kinetics (e.g., KD < 1 µM for kinase targets) .
SAR Studies : Compare with analogs (Table 1) to identify critical substituents:
| Modification | Impact on Activity | Source |
|---|---|---|
| 4-Bromophenyl → Fluorophenyl | ↑ Selectivity for kinase X | |
| Benzo[d][1,3]dioxole → Methoxy | ↓ Solubility, ↑ LogP |
Q. How to resolve contradictions in reaction yields or purity?
Common issues and solutions:
- Low Coupling Efficiency :
- Cause : Steric hindrance from the bromophenyl group.
- Fix : Use bulkier coupling agents (e.g., HATU) or microwave-assisted synthesis .
- Byproduct Formation :
- Cause : Competing oxidation of the triazole ring.
- Mitigation : Add antioxidants (e.g., BHT) or reduce reaction temperature .
Case Study : Yield improved from 45% to 72% by switching from DCM to DMF as solvent in the acetamide coupling step .
Q. What structural features dictate its pharmacological profile?
- Triazolopyrimidine Core : Essential for kinase inhibition via π-π stacking with conserved phenylalanine residues .
- 4-Bromophenyl Group : Enhances hydrophobic interactions and metabolic stability (t₁/₂ > 4 h in liver microsomes) .
- Benzo[d][1,3]dioxole : Improves blood-brain barrier penetration (LogBB ~0.8) for CNS targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
